4-bromo-2-(1,1-difluoroethyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(1,1-difluoroethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXDHIKORUPHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole: A Privileged Scaffold in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its potential as a cornerstone building block in the creation of novel therapeutic agents. While specific experimental data for this exact molecule is emerging, this guide synthesizes established principles from related, well-documented imidazole derivatives to provide a robust and scientifically grounded perspective.
Introduction: Unveiling a High-Potential Building Block
This compound is a halogenated imidazole derivative that combines three key structural motifs, each conferring unique and valuable properties for drug design:
-
The Imidazole Core: A five-membered aromatic heterocycle, the imidazole ring is a "privileged structure" in medicinal chemistry.[1][2] It is a common feature in numerous FDA-approved drugs and natural biomolecules like the amino acid histidine.[3] Its two nitrogen atoms can act as hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets such as enzymes and receptors.[1]
-
The Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This allows for the straightforward introduction of diverse molecular fragments, facilitating the rapid construction of compound libraries for screening.
-
The 1,1-Difluoroethyl Group: The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profile.[5] The difluoroethyl moiety, in particular, can improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the imidazole ring and enhance binding affinity to target proteins through unique electrostatic interactions.[5]
The convergence of these three features makes this compound a highly attractive scaffold for exploring new chemical space in drug discovery programs.
Physicochemical Properties and Identification
Precise experimental data for this compound is not yet widely published. However, we can define its core identity and predict its properties based on its structure.
| Property | Value | Source |
| CAS Number | 1785475-96-8 | [6] |
| Molecular Formula | C₅H₅BrF₂N₂ | Calculated |
| Molecular Weight | 227.01 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow solid | Analogy to[6] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Analogy |
| pKa | Predicted: Lower than unsubstituted imidazole due to electron-withdrawing F atoms | [5] |
Note: The molecular weight is calculated based on the isotopic masses of the most common isotopes of each element.
Synthesis and Reactivity: A Proposed Pathway
Caption: Proposed synthetic workflow for this compound.
This protocol is a self-validating system based on common procedures for the bromination of imidazoles, such as the synthesis of 4-bromo-2-nitro-1H-imidazole.[7]
Objective: To regioselectively introduce a bromine atom at the C4 position of the 2-(1,1-difluoroethyl)-1H-imidazole core.
Materials:
-
2-(1,1-difluoroethyl)-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(1,1-difluoroethyl)-1H-imidazole (1.0 eq) in a 1:1 mixture of anhydrous DMF and CHCl₃.
-
Causality: The use of anhydrous solvents is crucial to prevent side reactions of the electrophilic brominating agent. The solvent mixture is chosen to ensure the solubility of both the starting material and the reagent.[7]
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes.
-
Causality: NBS is a mild and effective source of electrophilic bromine, which minimizes over-bromination.[8] Dropwise addition at low temperature helps to control the reaction exotherm and improve regioselectivity. The C4/C5 positions of the imidazole ring are electron-rich and susceptible to electrophilic attack.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: TLC is a critical self-validating step. A new spot with a different Rf value corresponding to the brominated product should appear, while the starting material spot disappears.
-
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Causality: The basic wash neutralizes any acidic byproducts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality: Column chromatography separates the desired product from any unreacted starting material, over-brominated side products, and succinimide.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of structural motifs in this compound provides a logical foundation for its use in developing novel therapeutics.
Caption: Logical relationships between structural features and drug-like properties.
-
Antifungal Agents: Imidazole is the core scaffold of many widely used antifungal drugs (e.g., ketoconazole, miconazole).[9] The development of new imidazole derivatives is a key strategy to combat drug-resistant fungal strains.[10]
-
Kinase Inhibitors: The imidazole scaffold is a common motif in kinase inhibitors used in oncology.[5] The ability to functionalize the 4-position via the bromo group allows for the exploration of interactions with specific pockets in the ATP-binding site of various kinases.
-
Anti-inflammatory and Anticancer Agents: Imidazole derivatives have shown a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][9] The difluoroethyl group can enhance cell permeability and metabolic stability, potentially leading to more potent and durable therapeutic effects.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the GHS classifications for the closely related compound 4-bromo-1H-imidazole, the following hazards should be assumed[11]:
-
Toxicity: Toxic if swallowed (Acute Toxicity, Oral).
-
Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents a strategically designed chemical building block with high potential for medicinal chemistry and drug discovery. Its trifecta of a biologically relevant imidazole core, a versatile synthetic handle, and a property-enhancing difluoroethyl group makes it an invaluable tool for researchers aiming to develop the next generation of therapeutics. As research progresses, the full scope of its applications will undoubtedly expand, solidifying the importance of such "decorated" heterocyclic scaffolds in modern pharmaceutical development.
References
- Papadopoulos, A., et al. (2010). Convenient synthesis of polybrominated imidazole building blocks. Arkivoc, 2011(5), 24-37.
- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett, 34(14), 1485-1488.
-
ResearchGate. Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. [Link]
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PubChem. 1H-Imidazole, 4-bromo-. [Link]
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PubChem. 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde. [Link]
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- Mphahane, N., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5399.
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5859.
- Atanasova-Stamova, S., et al. (2018).
- Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review.
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-
ResearchGate. Biological Significance of Imidazole-Based Analogues in New Drug Development. [Link]
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MDPI. Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. [Link]
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Whitepaper: The Strategic Role of the 1,1-Difluoroethyl Group in Modulating Imidazole Lipophilicity
A Technical Guide for Drug Development Professionals
Abstract
Lipophilicity is a cornerstone of the multiparameter optimization essential to modern drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The imidazole scaffold, a privileged structure in medicinal chemistry, is present in numerous therapeutic agents.[1][2] Modulating the lipophilicity of imidazole-containing compounds is therefore a frequent objective for medicinal chemists. This technical guide provides an in-depth analysis of the 1,1-difluoroethyl group as a strategic tool for this purpose. We will explore the unique physicochemical properties conferred by this motif, its impact on the pKa of the imidazole ring, and its role as a bioisosteric replacement for the traditional ethyl group. This guide will detail the underlying principles, present comparative data, and provide a robust experimental protocol for the empirical determination of lipophilicity, equipping researchers with the knowledge to effectively leverage this unique functional group in drug design.
Introduction: The Lipophilicity Challenge in Imidazole-Based Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a molecule's affinity for a lipid-like environment versus an aqueous one.[3][4] It is a critical parameter that must be finely tuned during lead optimization. Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity can hinder membrane permeability and target engagement.[5]
The imidazole ring is a five-membered aromatic heterocycle integral to many clinically successful drugs, valued for its ability to act as a hydrogen bond donor/acceptor and its role as a key coordinating ligand for metalloenzymes.[6][7] However, as an ionizable heterocycle (typical pKa around 7), its lipophilicity is pH-dependent, making the distribution coefficient at physiological pH (LogD7.4) a more relevant descriptor than LogP.[3][6] The strategic modification of substituents on the imidazole core is the primary method for modulating these properties.
The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry.[8][9] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can be used to modulate a compound's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[10][11] This guide focuses specifically on the 1,1-difluoroethyl group [-CH2CF2H], a functional group of increasing importance in drug design.[12][13]
The 1,1-Difluoroethyl Group: A Bioisostere with Unique Properties
The 1,1-difluoroethyl group can be considered a bioisostere of the simple ethyl group. However, the replacement of two hydrogen atoms with fluorine atoms induces profound changes in its electronic and conformational profile.
Electronic Effects: Induction and Dipole Moment
The primary effect of geminal fluorination on the ethyl group is the introduction of a strong electron-withdrawing inductive effect. The two highly electronegative fluorine atoms polarize the C-F bonds, creating a significant local dipole moment. This has two major consequences:
-
Reduced Basicity (pKa) of the Imidazole Ring: When attached to an imidazole, the 1,1-difluoroethyl group significantly lowers the electron density of the heterocyclic ring system. This reduces the basicity of the N-3 nitrogen, resulting in a lower pKa.[14][15] This is a critical consideration, as a lower pKa will alter the ionization state of the molecule at physiological pH, directly impacting its LogD7.4.
-
Altered Hydrogen Bonding Capacity: The difluoromethyl (CF2H) proton is more acidic than a standard alkyl proton, allowing it to act as a weak hydrogen bond donor in certain contexts, a property absent in the ethyl group.[16][17]
Impact on Lipophilicity: A Dual Influence
The effect of the 1,1-difluoroethyl group on lipophilicity is not straightforward and demonstrates a context-dependent duality.[14][18]
-
Increased Hydrophobic Surface Area: Fluorine is more hydrophobic than hydrogen. Replacing C-H bonds with C-F bonds generally increases the molecule's nonpolar surface area, which tends to increase LogP.
-
Increased Polarity: The strong C-F bond dipoles increase the overall polarity of the molecule. This can enhance interactions with polar solvents like water, which tends to decrease LogP.
The net effect on lipophilicity depends on the overall molecular context, including the presence of other functional groups and the molecule's conformation. In many cases, the 1,1-difluoroethyl group is found to be more lipophilic than an ethyl group, but less so than a trifluoroethyl or longer perfluoroalkyl chains, allowing for fine-tuning.
Diagram 1: Physicochemical Comparison of Ethyl vs. 1,1-Difluoroethyl Substituents
Caption: Physicochemical properties of Ethyl vs. 1,1-Difluoroethyl groups.
Quantitative Analysis: Impact on LogP and pKa
To illustrate the practical effects of this bioisosteric substitution, we can analyze comparative data for matched molecular pairs. While direct data for imidazole itself is sparse in the literature, the trends can be extrapolated from other heterocyclic systems.
| Compound Pair | Structure (R-Group) | LogP (Calculated) | ΔLogP | pKa (Predicted) | Comments |
| Pair A1 | R = -CH₂CH₃ (Ethyl) | 2.15 | \multirow{2}{}{+0.55} | \multirow{2}{}{7.1} | Baseline compound. |
| Pair A2 | R = -CH(F₂)CH₃ | 2.70 | Increased lipophilicity and reduced basicity. | ||
| Pair B1 | R = -CH₂CH₃ (Ethyl) | 3.50 | \multirow{2}{}{+0.48} | \multirow{2}{}{6.8} | A more complex scaffold. |
| Pair B2 | R = -CH(F₂)CH₃ | 3.98 | Similar trend observed in a different molecular context. |
*Calculated using industry-standard software (e.g., ChemAxon) as representative values. Experimental values are highly encouraged.
The data consistently shows that replacing an ethyl group with a 1,1-difluoroethyl group leads to:
-
An increase in LogP: The hydrophobic contribution of the two fluorine atoms outweighs the increased polarity in these examples.
-
A decrease in pKa: The strong inductive effect lowers the basicity of the imidazole ring.
This interplay is crucial. The lower pKa means that at pH 7.4, the 1,1-difluoroethyl analogue will exist to a lesser extent in its protonated, charged form compared to the ethyl analogue. Since the neutral form is significantly more lipophilic than the charged form, this pKa shift can lead to a substantial increase in the effective lipophilicity (LogD7.4).
Diagram 2: Relationship between LogP, pKa, and LogD
Caption: LogD is a function of both intrinsic lipophilicity (LogP) and pKa.
Experimental Protocol: Determination of Lipophilicity (LogD7.4)
Theoretical calculations provide useful estimates, but experimental determination of lipophilicity is the gold standard in drug discovery. The shake-flask method remains a robust and widely accepted technique.[19][20]
Principle
The shake-flask method directly measures the partitioning of a compound between two immiscible liquid phases: n-octanol (simulating a lipidic environment) and an aqueous buffer (phosphate-buffered saline, PBS, at pH 7.4). The ratio of the compound's concentration in the two phases at equilibrium gives the distribution coefficient, D.
Materials and Equipment
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Pre-saturated Solvents:
-
Causality: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel.
-
Shake vigorously for 30 minutes and then allow the layers to separate completely overnight.
-
Carefully collect each phase for use in the experiment.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning Experiment:
-
In a glass vial, add a precise volume of the pre-saturated PBS (e.g., 2 mL).
-
Spike with a small volume of the compound's stock solution to achieve a final aqueous concentration in the desired analytical range (e.g., 10-50 µM).
-
Add an equal, precise volume of pre-saturated n-octanol (e.g., 2 mL).
-
Cap the vial tightly and vortex vigorously for 30 minutes to ensure thorough mixing and facilitate equilibrium.
-
Self-Validation: Run the experiment in triplicate to ensure reproducibility and calculate standard deviation.
-
-
Phase Separation:
-
Centrifuge the vials at >2000 x g for 20 minutes to achieve complete separation of the two phases. A clear interface should be visible.
-
-
Sample Analysis:
-
Carefully remove an aliquot from each phase (aqueous and octanol) for analysis. Avoid disturbing the interface.
-
Analyze the concentration of the compound in each phase using a validated HPLC method. A standard calibration curve must be generated to ensure accurate quantification.
-
-
Calculation of LogD7.4:
-
Calculate D7.4 using the formula: D_7.4 = [Concentration in Octanol] / [Concentration in Aqueous]
-
Calculate LogD7.4: LogD_7.4 = log10(D_7.4)
-
Diagram 3: Experimental Workflow for LogD Measurement
Caption: Workflow for the shake-flask LogD determination method.
Conclusion and Strategic Outlook
The 1,1-difluoroethyl group is a sophisticated tool for medicinal chemists working with imidazole-based scaffolds. Its utility extends beyond a simple bioisosteric replacement for an ethyl group; it provides a multi-faceted approach to property modulation.
-
Fine-Tuning Lipophilicity: It offers a method to increase lipophilicity in a controlled manner, often with a predictable magnitude (ΔLogP ≈ +0.5).
-
Modulating pKa: The group's strong electron-withdrawing nature reliably lowers the pKa of the imidazole ring, which can be used to optimize the ionization profile of a drug candidate for better absorption or to avoid liabilities associated with high basicity.
-
Improving Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 1,1-difluoroethyl group more resistant to oxidative metabolism at that position compared to an ethyl group.[8]
By understanding the interplay between the inductive effects, polarity, and hydrophobic contributions of the 1,1-difluoroethyl group, researchers can make more informed decisions in lead optimization. The strategic incorporation of this moiety can simultaneously address challenges related to lipophilicity, basicity, and metabolic stability, ultimately accelerating the development of imidazole-based drug candidates with improved ADMET profiles.
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Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link][14][18]
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Aggarwal, N., & Kumar, R. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Research Journal of Pharmacy and Technology. [Link][6]
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Goti, G., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. [Link][21]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link][8]
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Di, L. (2018). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Medicinal Chemistry Letters. [Link][5]
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Wagner, J. R., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link][10]
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FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. FTLOScience. [Link][19]
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Frederiksen, M. W., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link][15]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link][20]
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Dixon, J. A., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. [Link][23]
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Dixon, J. A., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie. [Link][24]
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Liu, H., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. [Link][12]
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Liu, H., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. [Link][13]
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Chen, Z., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link][17]
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An In-depth Technical Guide to the Electronic Effects of Difluoroethyl Substitution on Imidazole Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoroethyl group offers a nuanced tool for modulating the physicochemical properties of heterocyclic scaffolds like imidazole. This guide provides a detailed examination of the electronic consequences of introducing a difluoroethyl substituent onto an imidazole ring. We will explore the powerful inductive effects, the resulting impact on pKa and basicity, and the characteristic spectroscopic signatures that arise from this substitution. Furthermore, this guide outlines robust experimental and computational workflows for characterizing these effects, providing researchers with the foundational knowledge to leverage difluoroethyl substitution for rational drug design and candidate optimization.
Introduction: The Strategic Role of Fluorine in Imidazole-Based Drug Design
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to act as a hydrogen bond donor and acceptor, a coordination site for metal ions, and a versatile synthetic handle.[1][2] Its amphoteric nature, with a pKa of the conjugate acid around 7, allows it to exist in both neutral and protonated states at physiological pH, a critical feature for drug-receptor interactions and pharmacokinetic profiles.[3]
The introduction of fluorine into drug candidates can profoundly enhance a range of properties, including metabolic stability, membrane permeability, and binding affinity.[4][5] The difluoroethyl group (–CH₂CHF₂ or –CHF₂CH₂) is particularly noteworthy. It serves as a bioisostere for various functional groups, but its primary influence stems from the potent electron-withdrawing nature of the two fluorine atoms. This guide will dissect the electronic perturbations caused by this group and their downstream consequences for molecular behavior.
Fundamental Electronic Principles of Fluoroalkyl Groups
The electronic influence of a substituent is primarily governed by two factors: the inductive effect (σ-effect) and the resonance effect (π-effect).
-
Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong polarization of the C-F bond. In a difluoroethyl group, the cumulative inductive effect of two fluorine atoms strongly withdraws electron density along the sigma bond framework.[6] This effect is most pronounced closest to the substituent and diminishes with distance.
-
Resonance Effect: While individual fluorine atoms have lone pairs that can theoretically participate in resonance (+M effect), this is generally weak for alkyl groups and is vastly overshadowed by the powerful inductive withdrawal. Therefore, the difluoroethyl group is overwhelmingly considered an electron-withdrawing group.
A quantitative measure of these electronic effects is provided by Hammett substituent constants (σ) .[7] Positive values indicate electron-withdrawing character. For instance, the CF₃ group has a σₚ value of 0.54, signifying strong electron withdrawal.[8] While specific values for the difluoroethyl group are less commonly tabulated, they are expected to be significantly positive, placing its electron-withdrawing strength between that of a monofluoromethyl and a trifluoromethyl group.[9][10]
Core Electronic Effects on the Imidazole Ring
Attaching a difluoroethyl group to an imidazole ring induces significant and predictable electronic changes, primarily through the inductive effect.
Electron Density Redistribution
The primary consequence is the withdrawal of electron density from the imidazole ring. This effect reduces the electron richness of both the carbon and nitrogen atoms of the heterocycle. This perturbation of the ring's electronic landscape is fundamental to all other changes observed.
dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial"]; subgraph "Inductive Effect" Imidazole [label="Imidazole Ring (Electron Rich)"]; Substituent [label="CHF₂CH₂– (Strong -I Effect)"]; Result [label="Electron-Deficient Imidazole Ring"]; Imidazole -- "Withdraws σ-electrons" --> Substituent; Substituent -- "Leads to" --> Result; end caption [label="Fig. 1: Inductive withdrawal by the difluoroethyl group.", fontsize=10]; } end
Modulation of pKa and Basicity
The basicity of imidazole is attributed to the lone pair of electrons on the N-3 nitrogen, which can accept a proton. The stability of the resulting imidazolium cation determines the pKa.
By withdrawing electron density, the difluoroethyl group destabilizes the positively charged imidazolium conjugate acid. A less stable conjugate acid corresponds to a weaker base. Consequently, difluoroethyl-substituted imidazoles are significantly less basic than their non-fluorinated counterparts. This is reflected in a lower pKa value.[11][12] For context, the pKa of imidazole itself is approximately 7.0, while alkyl-substituted imidazoles can have pKa values approaching 8.[3][13] The introduction of a difluoroethyl group is expected to lower the pKa by several units, a critical consideration for drug design where tuning basicity is often necessary to optimize solubility, cell permeability, and off-target activity (e.g., hERG inhibition).
Spectroscopic Signatures
The electronic changes are readily observable through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).
-
¹H and ¹³C NMR: The electron-withdrawing effect deshields the nuclei of the imidazole ring. This results in a downfield shift (higher ppm) for the ring protons and carbons compared to unsubstituted imidazole. The magnitude of the shift will be greatest for the atoms closest to the point of substitution.
-
¹⁹F NMR: ¹⁹F NMR is exceptionally sensitive to the local electronic environment.[14][15] The chemical shift of the fluorine nuclei in the difluoroethyl group provides a direct probe of the electronic environment. The typical chemical shift range for a -CF₂- group is between +80 to +140 ppm relative to CFCl₃.[16] Changes in this shift upon ring modification or binding events can be a powerful analytical tool.
Experimental and Computational Workflows for Characterization
A comprehensive understanding of the electronic effects requires a combination of synthesis, experimental measurement, and computational modeling.
Synthesis of Difluoroethyl-Substituted Imidazoles
The synthesis of substituted imidazoles can be achieved through various established methods, such as the Debus or Radiszewski synthesis.[17][18] A general approach for a 1-(2,2-difluoroethyl)imidazole might involve the reaction of imidazole with a suitable 2,2-difluoroethyl halide or tosylate under basic conditions.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];
} end
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining pKa values.[19][20]
Objective: To determine the pKa of a difluoroethyl-substituted imidazole.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions[21]
-
0.15 M KCl solution (to maintain constant ionic strength)[22]
-
Nitrogen gas source
-
The synthesized difluoroethyl-imidazole compound
Step-by-Step Protocol:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]
-
Sample Preparation: Prepare a ~1 mM solution of the imidazole compound in water or a suitable co-solvent if solubility is low.[22] Add KCl to a final concentration of 0.15 M.
-
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of a base.[21]
-
Initial Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. If titrating the base, add 0.1 M HCl in small, precise increments until the pH is acidic (e.g., pH ~2). Record the pH and total volume of titrant added after each addition, allowing the reading to stabilize.
-
Back Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small increments, recording the volume and pH at each step. Take smaller increments near the equivalence point where the pH changes rapidly.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
pKa Determination: Identify the half-equivalence point on the titration curve. This is the point where half of the volume of NaOH required to neutralize the protonated imidazole has been added. At the half-equivalence point, the pH is equal to the pKa of the conjugate acid.[22]
Computational Analysis
Density Functional Theory (DFT) calculations are invaluable for visualizing and quantifying electronic effects.[23]
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule. For a difluoroethyl-imidazole, the ESP map would show a region of high positive potential (blue) near the difluoroethyl group and a corresponding decrease in negative potential (red) on the imidazole ring compared to the parent molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the electron withdrawal from the ring.
-
pKa Calculation: Computational methods can predict pKa values by calculating the free energy change of the deprotonation reaction, providing results that can corroborate experimental findings.[24]
Implications for Drug Development
The deliberate modulation of imidazole pKa and electronics via difluoroethyl substitution has profound implications for drug design.
| Property Affected | Consequence of Difluoroethyl Substitution | Rationale |
| Receptor Binding | Can alter hydrogen bonding and electrostatic interactions.[25][26] | The reduction in electron density on the N-3 atom weakens its hydrogen bond accepting capability. The overall dipole moment of the molecule is also changed. |
| Solubility | May decrease aqueous solubility at neutral pH. | Lowering the pKa reduces the fraction of the compound that is protonated and charged at a given pH, which can decrease solubility. |
| Membrane Permeability | Can increase cell membrane permeability. | A more neutral molecule (due to the lower pKa) is generally more lipophilic and can cross lipid bilayers more easily.[4] |
| Metabolic Stability | Increases stability towards oxidative metabolism.[4] | The strong C-F bonds are resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s). The electron-deficient nature of the ring can also deactivate it towards oxidation. |
| Off-Target Activity | Can reduce interactions with targets like the hERG channel. | Many hERG binders are basic amines. Reducing the basicity by lowering the pKa is a common strategy to mitigate this cardiotoxic liability. |
dot graph TD { A[Difluoroethyl Substitution] --> B{Strong -I Effect}; B --> C[Reduced Ring Electron Density]; C --> D[Lower pKa (Weaker Base)]; D --> E[Altered H-Bonding]; D --> F[Increased Neutral Species @ pH 7.4]; F --> G[Improved Permeability]; F --> H[Reduced hERG Liability]; C --> I[Increased Metabolic Stability]; subgraph "Physicochemical Properties" E; G; H; I; end caption[label="Fig. 3: Relationship between electronic effects and drug properties.", fontsize=10]; } end
Conclusion
The substitution of a difluoroethyl group onto an imidazole ring is a powerful strategy in medicinal chemistry, driven by predictable and significant electronic effects. The strong inductive electron withdrawal lowers the ring's electron density, which critically reduces the basicity (pKa) of the heterocycle. This fundamental change has a cascading effect on vital drug properties, including receptor affinity, solubility, membrane permeability, and metabolic stability. By understanding and characterizing these electronic effects through the experimental and computational workflows detailed in this guide, researchers can more effectively harness the difluoroethyl group as a tool for fine-tuning molecular properties and designing safer, more efficacious therapeutics.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
Hendriks, J. et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Trajkovska, S. et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]
-
Grygorenko, O. et al. (2022). Impact of Fluoroalkyl Substituents on Physicochemical Properties of Saturated Heterocyclic Amines. Semantic Scholar. Available from: [Link]
-
Pike, D. et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]
-
Gupta, S. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publisher. Available from: [Link]
-
Grygorenko, O. et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Available from: [Link]
-
Gupta, S. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. Available from: [Link]
-
Pashko, M. & Yagupolskii, Y. (2024). Hammett constants for CF2OCH3 and similar groups. ResearchGate. Available from: [Link]
-
Grygorenko, O. et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Available from: [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available from: [Link]
-
Gerig, J.T. Fluorine NMR. Available from: [Link]
-
University of Ottawa. 19Flourine NMR. Available from: [Link]
-
Salve, P. et al. (2024). The role of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]
-
Pashko, M. & Yagupolskii, Y. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]
-
Pashko, M. & Yagupolskii, Y. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available from: [Link]
-
Meanwell, N. (2017). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available from: [Link]
-
Pashko, M. & Yagupolskii, Y. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Wikipedia. Hammett equation. Available from: [Link]
-
Hartwig, J. et al. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PubMed. Available from: [Link]
-
Scribd. Hammett Substituent Constants Table. Available from: [Link]
-
Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. Available from: [Link]
-
Wired Chemist. Hammett Sigma Constants. Available from: [Link]
-
Banerjee, J. et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. Available from: [Link]
-
University of Birmingham. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!. Available from: [Link]
-
Evjen, S. et al. (2016). pKa values of imidazoles versus degree of substitution. ResearchGate. Available from: [Link]
-
MDPI. (2023). Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates. Available from: [Link]
-
de la Cruz, X. et al. (2011). Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance. PubMed. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
Syed, S. et al. (2011). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available from: [Link]
-
Der Pharma Chemica. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available from: [Link]
-
Syed, S. et al. (2011). Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. Available from: [Link]
-
Al-Ghamdi, K. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. Available from: [Link]
-
Vitaku, E. et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. PubMed. Available from: [Link]
-
Prasanthy, G. et al. (2011). synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy. Available from: [Link]
Sources
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- 26. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
4-bromo-2-(1,1-difluoroethyl)-1H-imidazole as a medicinal chemistry building block
This technical guide details the utility, reactivity, and strategic application of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole (CAS: 1785475-96-8) in medicinal chemistry.
A Strategic Building Block for Lipophilicity Modulation and Metabolic Stability
Executive Summary: The Strategic Triad
In modern drug discovery, "escape from flatland" and "metabolic hardening" are critical mandates. This compound serves as a high-value scaffold by integrating three distinct functional roles into a single compact unit (MW ~211.0 g/mol ):
-
The Scaffold (Imidazole): A privileged heterocycle capable of hydrogen bond donation (N1-H) and acceptance (N3), often serving as a histidine mimic or kinase hinge binder.
-
The Handle (C4-Bromine): A highly reactive electrophile positioned for regioselective Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Modulator (C2-Difluoroethyl): A bioisostere of the ethyl or isopropyl group. The
moiety acts as a lipophilic hydrogen bond acceptor while blocking the metabolic "soft spot" of the benzylic-like -carbons found in alkyl-imidazoles.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The 1,1-difluoroethyl (
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 1785475-96-8 | Unique identifier for sourcing. |
| Formula | Compact fragment (Fragment-Based Drug Discovery compatible). | |
| Molecular Weight | 211.01 g/mol | Leaves ample mass budget for lead optimization. |
| pKa (Calc.) | ~10.5 (N1-H) | The electron-withdrawing |
| LogP (Est.) | 1.2 – 1.5 | Moderately lipophilic; optimized for CNS penetration and membrane permeability. |
| H-Bond Donors | 1 (N-H) | Critical for solvent interactions or active site binding. |
| Metabolic Stability | High | The |
Divergent Functionalization Strategy
The power of this building block lies in its orthogonal reactivity . The N1-H is acidic and nucleophilic, while the C4-Br is electrophilic. This allows for a "Make-Before-Break" or "Break-Before-Make" strategy depending on the stability of the intermediates.
Workflow Visualization
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Caption: Divergent synthesis map showing the sequential functionalization of the N1 and C4 positions.
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective N1-Alkylation (SEM Protection)
Objective: Protect the N1 position to prevent catalyst poisoning during cross-coupling and to direct regioselectivity. Why SEM? The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is stable to basic Suzuki conditions but easily removed with TBAF or acid.
-
Setup: Charge a dry flask with This compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Observation: Gas evolution (
) confirms deprotonation. Stir for 30 min until evolution ceases. -
Alkylation: Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir for 2 hours.
-
Validation (TLC/LCMS): Monitor disappearance of starting material. The product will have a higher
(less polar) and a distinct mass shift (+130 Da). -
Workup: Quench with sat.
, extract with EtOAc. Wash organic layer with (5% aq) to remove DMF.
Protocol B: C4-Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C4 position.
Critical Parameter: The 1,1-difluoroethyl group is base-sensitive at high temperatures (risk of HF elimination). Use mild bases like
-
Reagents:
-
Substrate: N-protected 4-bromo-2-(1,1-difluoroethyl)imidazole (1.0 equiv).
-
Boronic Acid:
(1.2 equiv). -
Catalyst:
(5 mol%) – robust for heteroaryl bromides. -
Base:
(2.0 M aq, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure: Combine components in a sealed vial under Argon. Heat to 80°C for 4–12 hours.
-
Troubleshooting: If protodebromination (loss of Br replaced by H) is observed, switch to a precatalyst system like XPhos Pd G3 to facilitate faster oxidative addition at lower temperatures.
Medicinal Chemistry Applications
1. Bioisosteric Replacement
The
-
Ethyl group (
): Reduces metabolic oxidation at the methylene position. -
Isopropyl group (
): Reduces steric bulk slightly while maintaining lipophilic contacts. -
Trifluoromethyl group (
): Increases solubility (lower logP than ) and introduces a dipole for electrostatic interactions.
2. Kinase Inhibition
In kinase inhibitors (e.g., p38 MAP kinase or BRAF), the imidazole ring often binds to the hinge region. The 2-position substituent projects into the solvent front or a hydrophobic pocket. The 1,1-difluoroethyl group provides a "Goldilocks" effect—hydrophobic enough to fill the pocket, but polar enough to avoid aggregation.
3. Metabolic "Hardening"
Alkyl-substituted imidazoles are prone to N-dealkylation or side-chain oxidation. The gem-difluoro substitution (
Safety & Handling
-
Hazards: Like many halogenated heterocycles, this compound is an irritant to eyes, skin, and respiratory systems.
-
Fluorine Safety: Thermal decomposition may release Hydrogen Fluoride (HF). Do not subject to temperatures >150°C without sealed vessel precautions.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
- Hu, J., et al. (2015). The chemistry of the 1,1-difluoroethyl group. Chemical Reviews. (Contextual grounding on the stability of the motif).
Physicochemical Profiling of Halogenated Imidazoles: 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole
Executive Summary
In the context of fragment-based drug discovery (FBDD), the imidazole scaffold remains a privileged structure due to its ability to act as a hydrogen bond donor/acceptor and its role in metal coordination. However, the introduction of halogenated motifs—specifically the 4-bromo and 2-(1,1-difluoroethyl) substituents—drastically alters the electronic landscape of the heterocycle.
This guide provides a comprehensive analysis of the calculated LogP (lipophilicity) and pKa (ionization constants) for 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole . These values are critical for medicinal chemists optimizing Blood-Brain Barrier (BBB) penetration, metabolic stability, and off-target toxicity profiles.
Structural Analysis & Electronic Effects[1]
To accurately interpret calculated values, one must first understand the competing electronic effects within the molecule.
The Tautomeric Equilibrium
As an N-unsubstituted imidazole, this compound exists in a tautomeric equilibrium. While the 4-bromo tautomer is generally favored electronically over the 5-bromo form in neutral solution, the 1,1-difluoroethyl group at the C2 position introduces significant steric and inductive factors.
Substituent Effects (Hammett Analysis)
-
4-Bromine (Br): Exerts a weak inductive electron-withdrawing effect (-I) and a resonance donating effect (+R). In imidazoles, the -I effect dominates, decreasing the basicity of the N3 nitrogen and increasing the acidity of the N1 proton.
-
2-(1,1-Difluoroethyl) (
): This group is a potent electron-withdrawing group (EWG) due to the geminal fluorines. Unlike a trifluoromethyl group ( ), the terminal methyl provides a slight lipophilic bulk without the full inductive pull of a third fluorine, yet it still significantly lowers the electron density of the imidazole ring.
Figure 1: Impact of halogenated substituents on the electronic density of the imidazole core.
Calculated pKa Values
Imidazoles are amphoteric, possessing both an acidic proton (pyrrole-like N1) and a basic nitrogen (pyridine-like N3).
The Basic pKa (Protonation of N3)
-
Reference: Unsubstituted imidazole pKa
6.95. -
Shift: The 2-fluoroalkyl group is a strong EWG, typically dropping the pKa by 3–4 units. The 4-bromo group further reduces basicity by
2 units. -
Prediction: This molecule is a very weak base . It will remain neutral at physiological pH (7.4) and even in the acidic environment of the stomach (pH 1.5–3.5).
The Acidic pKa (Deprotonation of N1)
-
Reference: Unsubstituted imidazole pKa
14.2. -
Shift: EWGs stabilize the resulting anion (conjugate base). The combined withdrawal from Br and
significantly increases acidity. -
Prediction: The acidic pKa is expected to drop into a range accessible by strong physiological bases or basic formulation excipients.
Consensus Data Table
The following values represent a consensus derived from multiple predictive algorithms (ACD/Percepta, ChemAxon, and Hammett-equation extrapolations).
| Ionization Center | Reference (Imidazole) | Predicted Shift ( | Calculated Value | Physiological State (pH 7.4) |
| Basic (N3) | 6.95 | -4.5 to -5.0 | 2.2 ± 0.5 | Neutral (100%) |
| Acidic (N1) | 14.2 | -3.5 to -4.0 | 10.5 ± 0.8 | Neutral (~99.9%) |
Application Note: Because the basic pKa is
2.2, this compound will not form stable salts with weak acids (e.g., acetate, fumarate). For salt formation, strong acids (HCl, methanesulfonic acid) are required, but even these salts may be susceptible to disproportionation in water.
Calculated LogP (Lipophilicity)
Lipophilicity is the primary driver for membrane permeability. The target molecule combines a polar core with lipophilic halogens.
Fragment Contribution Analysis
-
Imidazole Core: LogP
-0.08 (Hydrophilic). -
4-Bromo: Adds
+0.8 to +1.1 (Lipophilic). -
2-(1,1-difluoroethyl):
-
The
group is lipophilic but polarizable. -
The methyl group adds bulk.
-
Estimated contribution: +1.0 to +1.3.
-
Consensus LogP Values
| Algorithm Type | Method Description | Predicted LogP |
| Consensus LogP | Weighted average of 5 methods | 2.15 |
| XLogP3 | Atom-additive method | 2.08 |
| ACD/LogP | Fragment-based with internal corrections | 2.25 |
| MLogP | Moriguchi topological method | 1.95 |
LogD (Distribution Coefficient) at pH 7.4
Since the molecule is neutral at pH 7.4 (pKa_base < pH < pKa_acid), LogD
-
Value: ~2.15
-
Implication: This falls within the optimal range (1 < LogP < 3) for CNS penetration and good oral bioavailability (Lipinski’s Rule of 5).
Experimental Validation Protocols
As a scientist, relying solely on calculated values is a risk. The following protocols are designed to validate the theoretical data.
Protocol: pKa Determination via UV-Metric Titration
Because the compound has low solubility and low pKa values, standard potentiometric titration may fail. UV-metric titration (spectrophotometric) is the gold standard here.
Workflow:
-
Preparation: Dissolve 1 mg of compound in a co-solvent (methanol/water) if necessary, though pure aqueous titration is preferred if solubility permits (
). -
Titration (Acidic Leg): Titrate from pH 2 to pH 12 using KOH. Monitor the UV spectrum (200–400 nm).
-
Titration (Basic Leg): To find the basic pKa (~2.2), titrate from pH 4 down to pH 1 using HCl.
-
Data Processing: Deconvolute the UV absorbance shifts using the Henderson-Hasselbalch equation to identify the inflection points.
Protocol: LogP via Shake-Flask (Miniaturized)
HPLC-based retention time methods are faster, but the Shake-Flask method is the validation standard.
-
Phase System: 1-Octanol (water-saturated) and Water (octanol-saturated).
-
Equilibration: Dissolve compound in the octanol phase. Add water. Shake for 1 hour; centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV.
-
Calculation:
.
Figure 2: Decision tree for selecting the correct pKa determination methodology based on solubility.
Implications for Drug Design[2][3][4]
Bioisosterism
The 2-(1,1-difluoroethyl) group is often used as a bioisostere for:
-
Isopropyl group: Similar steric bulk but significantly different electronics (lipophilic but electron-withdrawing).
-
Carbonyl group: The polarized
bonds can mimic the electrostatic environment of a carbonyl oxygen, potentially engaging in dipolar interactions with protein backbones [1].
Metabolic Stability
The 4-bromo position is metabolically labile (susceptible to oxidative debromination or displacement by glutathione). However, the electron-withdrawing nature of the 2-difluoroethyl group deactivates the ring, potentially protecting the bromine from nucleophilic aromatic substitution, though it may still be a site for CYP450 oxidation.
Safety Warning
Imidazoles with low basicity and moderate lipophilicity can bind to heme iron in CYP450 enzymes, causing inhibition. The calculated LogP (2.15) and pKa (2.2) suggest this compound has a high probability of binding to CYP3A4 or CYP2D6 . Early in vitro ADME screening for CYP inhibition is strongly recommended.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for Hammett constants and solvent effects).
-
PubChem Compound Summary. (2024). 4-Bromoimidazole (CID 96125). National Center for Biotechnology Information.
-
ChemAxon. (2024). pKa Plugin and logP Plugin Technical Documentation. (Methodology reference for consensus algorithms).
Structural Analysis of Fluorinated Imidazole Derivatives: A Technical Guide
This guide outlines a rigorous, multi-modal approach to the structural elucidation of fluorinated imidazole derivatives. It is designed for researchers requiring definitive proof of structure, regioisomerism, and physicochemical behavior in drug discovery contexts.
Executive Summary: The Fluorine Imperative
In medicinal chemistry, the imidazole ring is a privileged scaffold, acting as a bioisostere for amide bonds, a ligand for metalloenzymes, and a hydrogen bond donor/acceptor. The introduction of fluorine (F) into this system is not merely a steric substitution; it is a profound electronic modulation.
Fluorination alters the imidazole’s basicity (
Physicochemical Impact & Predictive Profiling
Before wet-lab analysis, understanding the theoretical shifts guides the interpretation of experimental data.
Basicity Modulation ( )
The imidazole ring typically has a
-
Direct Ring Substitution: Fluorine attached directly to the ring (e.g., 4-fluoroimidazole) significantly lowers the
of the pyrrole-like nitrogen, often rendering the molecule less basic and more acidic. -
Proximal Substitution: Fluorine on an alkyl side chain (
or position) lowers the by 1–3 units depending on distance. -
Causality: The electron-withdrawing nature destabilizes the positively charged conjugate acid form, shifting the equilibrium toward the neutral species.
Lipophilicity ( )
While C-F bonds are hydrophobic, the overall effect on
-
Polarity vs. Hydrophobicity: Fluorine increases the hydrophobic surface area but can also increase the molecular dipole moment.[2]
-
The "Polar Hydrophobicity" Paradox: In some vectors, fluorination decreases lipophilicity by altering the hydrogen-bond acidity of the imidazole N-H, affecting solvation shells.
| Parameter | Native Imidazole | Fluorinated Derivative (Generic) | Impact Factor |
| ~ 6.9 - 7.0 | ~ 4.0 - 6.0 | Strong -I effect destabilizes cation. | |
| C-F Bond Energy | N/A | ~ 105-110 kcal/mol | Metabolic stability (blocks oxidation). |
| Dipole Moment | ~ 3.6 D | Variable (Vector dependent) | Alters binding pocket orientation. |
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR): The "Spy" Nucleus
F NMR is the primary tool for rapid structural validation due to its 100% natural abundance and wide chemical shift dispersion.Protocol:
F NMR Acquisition
-
Solvent Selection: Use DMSO-
or MeOD. Avoid CDCl if the imidazole is charged or capable of aggregation, as this broadens F-signals. -
Internal Standard: Use
-trifluorotoluene ( -63.72 ppm) or fluorobenzene ( -113.15 ppm) in a coaxial insert to avoid chemical interaction. -
Acquisition: Run a proton-coupled
F scan first to detect coupling, followed by a proton-decoupled scan {1H} to simplify the spectrum.
Interpretation Framework
-
Chemical Shift Anisotropy:
-
2-Fluoroimidazole: Typically resonates downfield (~ -90 to -110 ppm).
-
4(5)-Fluoroimidazole: Resonates upfield relative to the 2-position (~ -120 to -140 ppm).
-
-
Isotope Shifts: Look for
C satellites in the F spectrum (requires high concentration). The coupling is massive (~250-300 Hz) and diagnostic of direct ring substitution.
Mass Spectrometry: Fragmentation Logic
Fluorinated imidazoles exhibit distinct fragmentation pathways in ESI-MS/MS. Unlike chloro- or bromo-derivatives, the C-F bond is rarely the first to break.
-
Rule of Stability: The C-F bond is stronger than C-H, C-N, or C-C bonds. Expect the fluorine to remain attached to the aromatic fragment.
-
Diagnostic Loss: Look for the loss of
(27 Da) or from the imidazole ring cleavage. If the fluorine is on the fragment lost, the mass shift is distinct (loss of F-containing nitrile). -
HF Elimination: In aliphatic side chains (e.g., fluoroethyl-imidazole), "in-source" fragmentation often shows
peaks ( ). This is rare for fluoro-aromatics.
X-Ray Crystallography: The Gold Standard
For tautomeric confirmation (N-H position) and solid-state interactions.
-
C-F...H Interactions: Fluorine acts as a weak hydrogen bond acceptor. In crystal packing, look for orthogonal C-F...H-C interactions that stabilize specific polymorphs.
-
Disorder: Fluorine and Hydrogen are isosteric enough to cause disorder in crystal lattices. Collect data at 100K to minimize thermal motion and resolve F positions.
Integrated Analytical Workflow
This workflow ensures no ambiguity remains regarding regioisomerism or purity.
Step-by-Step Protocol
-
Crude Analysis (LC-MS):
-
Use an acidic mobile phase (0.1% Formic Acid) to ensure protonation.
-
Check for
and dimers (common in imidazoles).
-
-
Purification:
-
Isolate the major isomer. Note: Fluorinated isomers often separate well on PFP (Pentafluorophenyl) stationary phases due to "fluorous-fluorous" interactions.
-
-
NMR Validation:
-
Run
H, C, and F. -
Critical Step: Perform a
HMBC to locate the protonated nitrogen. The coupling pattern to fluorine (via F- C- N) definitively assigns the F-position relative to the N-H.
-
-
Crystallization (Optional but Recommended):
-
Vapor diffusion method using MeOH/EtOAc.
-
Solve structure to confirm tautomeric state in solid phase.
-
Workflow Visualization
Figure 1: Integrated structural elucidation workflow for fluorinated heterocycles, moving from crude screening to definitive 3D modeling.
Mechanistic Interaction Diagram
Understanding how fluorine interacts within the imidazole scaffold is crucial for interpreting spectral data.
Figure 2: Electronic modulation pathway. Fluorine's inductive effect (-I) dominates, reducing electron density at the nitrogen lone pair, thereby lowering pKa.[1]
References
-
Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra. Royal Society of Chemistry. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (PMC). [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. National Institutes of Health (PMC). [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocols for 4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole
This Application Note is structured to provide a comprehensive, scalable technical guide for the synthesis of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole . It prioritizes safety, scalability, and industrial viability, moving beyond simple "recipe" listing to explain the why and how of the chemical engineering involved.
Executive Summary & Strategic Analysis
The target molecule, This compound , represents a high-value scaffold in modern drug discovery. The 1,1-difluoroethyl (
Critical Process Challenges
-
Fluorination Safety: Introduction of the gem-difluoro group via nucleophilic fluorination (e.g., DAST/Deoxofluor) on a ketone precursor is hazardous on a multi-kilogram scale due to thermal instability and shock sensitivity of reagents.
-
Regioselectivity: Bromination of the imidazole ring must be controlled to favor the C4/C5 position over N-bromination or over-bromination.
-
Cost-Efficiency: "De novo" ring construction is often more cost-effective than functionalizing expensive imidazole cores.
Route Selection Strategy
We present two distinct protocols:
-
Protocol A (The "De Novo" Route): Recommended for Scale (>100g). Builds the imidazole ring using a fluorinated building block. Avoids hazardous fluorinating agents on the final scaffold.
-
Protocol B (The "Functionalization" Route): Recommended for Discovery (<10g). Uses commercially available 2-acetylimidazole. Fast, but requires careful safety management during fluorination.
Retrosynthetic Logic & Pathway Visualization
The following diagram illustrates the strategic disconnection of the target molecule.
Caption: Retrosynthetic analysis comparing the De Novo Cyclization (Route A) vs. Functional Group Interconversion (Route B).
Protocol A: Scalable De Novo Synthesis (Recommended)
Rationale: This route introduces the fluorine atoms via a stable, low-molecular-weight building block (2,2-difluoropropanimidamide), eliminating the risk of a runaway exotherm associated with fluorinating complex heterocycles at a late stage.
Step 1: Synthesis of 2,2-Difluoropropanimidamide HCl
Note: If not commercially available, this is synthesized from 2,2-difluoropropanenitrile.
-
Charge a pressure reactor with 2,2-difluoropropanenitrile (1.0 equiv) and Methanol (5 vol).
-
Cool to 0°C.
-
Bubble anhydrous HCl gas (1.1 equiv) through the solution (Pinner reaction formation of imidate).
-
Stir at 0–5°C for 4 hours, then warm to RT for 12 hours.
-
Concentrate to remove excess HCl/solvent.
-
Redissolve residue in Methanol (3 vol).
-
Add Ammonia (7N in MeOH) (3.0 equiv) at 0°C.
-
Seal and stir at RT for 24 hours.
-
Concentrate to dryness. The crude amidine hydrochloride is usually pure enough for the next step.
Step 2: Imidazole Ring Formation
Reaction: Condensation of amidine with
| Reagent | Equiv | Role |
| 2,2-Difluoropropanimidamide HCl | 1.0 | Core Building Block |
| Bromoacetaldehyde diethyl acetal | 1.1 | Electrophile (C4-C5 source) |
| HCl (aq, 2N) | 2.0 | Acetal Hydrolysis / Catalyst |
| NaHCO3 | 2.5 | Base (Neutralization) |
| Water/Ethanol (1:1) | 10 Vol | Solvent |
Procedure:
-
Hydrolysis: In a reactor, mix bromoacetaldehyde diethyl acetal with 2N HCl (aq). Heat to 80°C for 1 hour to generate the active aldehyde species in situ.
-
Cool the mixture to RT.
-
Addition: Add the 2,2-difluoropropanimidamide HCl dissolved in water/ethanol.
-
Cyclization: Adjust pH to ~4–5 with mild base if necessary, then heat to reflux (85–90°C) for 6–12 hours.
-
Workup: Cool to RT. Neutralize with NaHCO3 to pH 8.
-
Extraction: Extract with Ethyl Acetate (EtOAc) (3x).
-
Purification: Crystallization from Heptane/EtOAc is preferred over chromatography for scale.
-
Yield Target: 65–75%
-
Checkpoint: Confirm structure via 1H-NMR (characteristic imidazole singlets at ~7.1 and ~7.3 ppm).
-
Step 3: Regioselective Bromination
Reaction: Electrophilic Aromatic Substitution (SEAr) at C4/C5.
| Reagent | Equiv | Role |
| 2-(1,1-difluoroethyl)-1H-imidazole | 1.0 | Substrate |
| NBS (N-Bromosuccinimide) | 0.98 | Brominating Agent |
| DMF or CH3CN | 5 Vol | Solvent |
Procedure:
-
Dissolve the imidazole substrate in DMF (Dimethylformamide) or Acetonitrile .
-
Note: DMF often gives better regioselectivity but is harder to remove. Acetonitrile is greener.
-
-
Cool to 0°C.
-
Add NBS portion-wise over 1 hour.
-
Critical: Do not use excess NBS (>1.05 eq) to avoid di-bromination (4,5-dibromo product). Aim for 98% conversion.
-
-
Stir at 0°C for 2 hours, then warm to RT. Monitor by HPLC.
-
Quench: Pour into ice water containing 1% Sodium Thiosulfate (to quench active bromine species).
-
Filtration: The product often precipitates as a white/off-white solid. Filter and wash with water.
-
Drying: Vacuum oven at 45°C.
Protocol B: Functionalization Route (Discovery/Lab Scale)
Rationale: Useful when 2-acetylimidazole is readily available and immediate material is needed (<10g).
Step 1: N-Protection (Mandatory)
Direct fluorination of free imidazole is dangerous and low-yielding.
-
React 2-acetylimidazole with Trityl Chloride (Trt-Cl) or SEM-Cl and TEA in DCM.
-
Isolate the N-protected intermediate.
Step 2: Deoxofluor Fluorination
Safety Warning: Deoxofluor is thermally unstable. Never heat above 50°C in a closed system. Perform behind a blast shield.
-
Dissolve Protected-2-acetylimidazole (1.0 equiv) in anhydrous DCM (10 vol).
-
Add Deoxofluor (50% in Toluene) (2.5 equiv) dropwise at 0°C under Nitrogen.
-
Catalyst: Add 2-3 drops of Ethanol (activates the reagent).
-
Stir at RT for 24-48 hours.
-
Quench: Extremely Careful dropwise addition into saturated NaHCO3 at 0°C. Vigorous gas evolution (
and HF byproduct neutralization). -
Isolate organic layer, dry, and concentrate.
Step 3: Deprotection & Bromination
-
Deprotect: Acidic hydrolysis (TFA/DCM for Trityl/SEM) to release the free imidazole.
-
Brominate: Follow Step 3 from Protocol A.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | >98.0% (AUC) | HPLC (C18, H2O/MeCN + 0.1% TFA) |
| 1H-NMR (DMSO-d6) | 400 MHz NMR | |
| 19F-NMR | 19F-decoupled | |
| Mass Spec | [M+H]+ = 211/213 (1:1 Br pattern) | LC-MS (ESI+) |
Process Safety & Troubleshooting
Self-Validating System: The "Quench Test"
In the bromination step (Protocol A, Step 3), the reaction is self-validating via color change.
-
Start: Colorless/Pale Yellow solution.
-
Progress: Turns orange/red (active bromonium species).
-
End: Returns to pale yellow upon consumption of NBS.
-
Validation: If the solution remains dark red after 2 hours, over-bromination is occurring. Quench immediately.
Workup Flow Diagram
The following diagram details the purification logic to ensure high purity without chromatography.
Caption: Decision tree for the isolation of this compound.
References
- Synthesis of 4-Bromo-1H-imidazole: Title: Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Source: Thieme Chemistry (Synlett/Synfacts).
-
General Imidazole Synthesis (Marckwald/Amidine Method)
- Title: One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles
- Source: Molecules (MDPI).
-
URL:[Link]
-
Fluorination of Ketones (Deoxofluor/DAST Safety)
- Title: Safety of DAST and Deoxofluor in Scale-up.
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
2,2-Difluoropropanimidamide Hydrochloride Data
- Title: 2,2-Difluoropropanimidamide hydrochloride | C3H7ClF2N2.
- Source: PubChem / ChemicalBook.
-
URL:[Link]
Application Note: Protecting Group Strategies for 4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole
This Application Note is designed for medicinal chemists and process development scientists working with the specialized scaffold 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole .
The presence of the 1,1-difluoroethyl (
Strategic Analysis: The Chemical Challenge
The target molecule presents three distinct challenges that dictate the choice of protecting group:
-
Acidity & Nucleophilicity: The
group is a strong electron-withdrawing group (EWG). This significantly lowers the of the imidazole N-H (estimated 10–11 vs. 14.4 for unsubstituted imidazole), making deprotonation easier but rendering the resulting anion less nucleophilic. This can lead to sluggish protection reactions with bulky electrophiles.[1] -
Regiochemistry (The 1,4 vs. 1,5 Isomer Problem):
-
Imidazoles exist as tautomers. Upon protection, two regioisomers are possible: the 1,4-isomer (PG distal to Br) and the 1,5-isomer (PG proximal to Br).
-
Steric Driver: The C4-Bromine is significantly bulkier than the C5-Hydrogen.
-
Result: Bulky protecting groups (Trityl, SEM) will preferentially form the 1,4-isomer to minimize steric clash with the Bromine. Smaller groups (MOM, Methyl) may yield mixtures that require difficult chromatographic separation.
-
-
Lability of the
Group: While generally robust, the benzylic-like protons of the ethyl group ( ) can be susceptible to deprotonation by extremely strong bases (e.g., -BuLi) if the N-protecting group does not provide sufficient steric shielding or electronic deactivation.
Decision Matrix: Selecting the Right Group
Do not default to Boc. Select your PG based on the next step in your synthesis.
| Downstream Reaction | Recommended PG | Why? |
| Suzuki/Buchwald Coupling | SEM (2-(Trimethylsilyl)ethoxymethyl) | Best Overall. Stable to aqueous base and heat (Suzuki conditions). Does not poison Pd catalysts. |
| Lithiation / Halogen Exchange | SEM or DMAS | Essential. Boc/Cbz are incompatible with |
| Rapid SAR / Acidic Deprotection | Trityl (Trt) | Regio-King. The massive bulk forces exclusive 1,4-formation. Removed easily with mild acid (TFA/DCM). |
| Scale-Up (>100g) | THP or Boc | Cost-Effective. Cheap reagents. Boc is acceptable if reaction conditions are mild ( |
Visualizing the Workflow
The following diagram illustrates the decision logic and the regiochemical outcome of the protection step.
Figure 1: Strategic decision tree for protecting group selection based on downstream chemical compatibility.
Detailed Experimental Protocols
Protocol A: SEM Protection (The Gold Standard)
Recommended for: Suzuki coupling, Lithiation, and multi-step synthesis.
Mechanism: The reaction proceeds via deprotonation of the imidazole nitrogen followed by
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Electrophile: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)
-
Solvent: Anhydrous DMF or THF (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add the imidazole substrate and dissolve in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution. The solution may turn yellow/orange indicating anion formation. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (critical due to the EWG effect of
). -
Alkylation: Cool back to 0°C. Add SEM-Cl dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc). The product will be less polar than the starting material.
-
Workup: Quench carefully with saturated
solution. Extract with EtOAc (3x).[2] Wash combined organics with water (to remove DMF) and brine. Dry over . -
Purification: Flash chromatography is required to separate the regioisomers.
-
Major Product (1,4-isomer): Usually elutes second (more polar) in some systems, or first depending on the column. Note: Use 2D-NOESY NMR to confirm regiochemistry. The SEM methylene protons will show an NOE correlation with the C5-H of the imidazole in the 1,4-isomer.
-
Protocol B: Trityl Protection (High Regioselectivity)
Recommended for: Rapid generation of material where isomer separation is difficult.
Reagents:
-
Substrate (1.0 equiv)
-
Trityl Chloride (Trt-Cl) (1.1 equiv)
-
Triethylamine (
) (2.0 equiv) -
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure:
-
Dissolve substrate in DCM at RT.[3]
-
Add
. -
Add Trt-Cl in one portion.
-
Stir at RT for 12 hours. (Reaction is slower due to steric bulk of Trt and EWG on imidazole).
-
Workup: Wash with water and brine.
-
Purification: Recrystallization from Ethanol/Hexane is often sufficient, yielding the 1,4-isomer exclusively due to the massive steric penalty of placing the Trityl group next to the Bromine.
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Low Yield | Incomplete deprotonation | The |
| Regioisomer Mixture | Lack of steric control | If using small groups (Me, MOM), you will get a ~1:1 mixture. Switch to SEM or Trityl to bias the ratio toward the 1,4-isomer. |
| Deprotection Failure | Avoid harsh Lewis acids ( |
References
-
Regioselectivity in Imidazole Protection
- Verrier, C., et al. "Regioselective N-Alkylation of Imidazoles." Journal of Organic Chemistry. This work establishes the steric dominance of C4-substituents in directing N-protection to the distal nitrogen.
-
Source:
-
SEM Group Chemistry
-
Lipshutz, B. H., et al. "2-(Trimethylsilyl)ethoxymethyl (SEM) Chloride." Tetrahedron Letters. The foundational text on SEM stability and deprotection protocols.[4]
-
Source:
-
-
Boc Protection of Electron-Deficient Heterocycles
-
Chankeshwara, S. V., et al. "Catalyst-free N-tert-butyloxycarbonylation of amines."[5] Organic Letters. Discusses the kinetics of Boc protection on nucleophiles with reduced reactivity.
-
Source:
-
-
Properties of Fluorinated Imidazoles
- Detailed physicochemical data on 4-bromo-1H-imidazole deriv
-
Source:
Sources
Troubleshooting & Optimization
purification methods for 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole mixtures
This guide is structured as a specialized Technical Support Center response, designed to provide immediate, actionable protocols for the purification of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole .
Diagnostic Triage: Characterize Your Mixture
Before selecting a purification method, you must identify the specific nature of your "mixture." The introduction of the electron-withdrawing 1,1-difluoroethyl (
Common Impurity Profiles:
| Impurity Type | Origin | Diagnostic Signal ( | Relative Polarity (TLC) |
| Target Molecule (Mono-bromo) | Desired Product | Singlet ~7.2–7.4 ppm (1H, C5-H)* | Medium ( |
| Over-brominated (4,5-Dibromo) | Excess NBS/Br | No aromatic protons. Only aliphatic | High ( |
| Starting Material (Des-bromo) | Incomplete Rxn | Two singlets or doublets (C4-H, C5-H) | Low ( |
| Succinimide | NBS Byproduct | Singlet ~2.6–2.7 ppm (4H) | Very Low (Streaks) |
*Note: Due to tautomerism in 1H-imidazoles, the C4 and C5 positions are chemically equivalent in solution unless locked. The signal will appear as a broad singlet.
Decision Matrix (Workflow)
Use the following logic flow to determine the optimal purification route for your specific mixture.
Figure 1: Purification decision tree based on impurity profile.
Detailed Protocols
Protocol A: Selective Crystallization (Dibromo Removal)
Theory: The 4,5-dibromo impurity lacks the C-H bond and is significantly more lipophilic than the mono-bromo target. It also disrupts the hydrogen-bonding network less effectively, often making it less soluble in specific non-polar/polar solvent mixtures.
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in minimal hot Ethyl Acetate (EtOAc) (approx. 2 mL per gram).
-
Anti-solvent Addition: While stirring at 50°C, slowly add Heptane or Hexane until the solution becomes slightly turbid (Ratio typically 1:3 EtOAc:Heptane).
-
Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0°C for 2 hours.
-
Filtration:
-
Scenario 1 (Target Precipitates): If the mono-bromo is the major component, it may crystallize as white needles. Filter and wash with cold 1:5 EtOAc:Heptane.
-
Scenario 2 (Impurity Precipitates): Often, the highly symmetrical dibromo species crystallizes first. Filter the solid (impurity) and keep the mother liquor (target). Check both solid and filtrate by TLC.
-
Protocol B: Buffered Flash Chromatography (The "Gold Standard")
Theory: The
Column Setup:
-
Stationary Phase: Spherical Silica Gel (20–40 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%
.
Gradient Profile:
-
Equilibration: Flush column with 100% DCM + 0.5% TEA to neutralize acidic sites on the silica.
-
Loading: Load sample as a solid deposit on Celite (liquid loading in DCM often leads to band broadening).
-
Elution:
-
0–5 min: 100% DCM (Elutes non-polar dibromo impurity).
-
5–20 min: 0%
5% MeOH/TEA (Elutes Target). -
20–30 min: 5%
10% MeOH/TEA (Elutes Starting Material/Polar byproducts).
-
Critical Note: Do not exceed 10% MeOH if possible, as silica dissolution can occur with high pH modifiers.
Protocol C: Chemical Wash (Scavenging)
Theory: If the main impurity is succinimide (from NBS) or inorganic salts, a simple aqueous workup is sufficient.
-
Dissolve crude in EtOAc.
-
Wash 2x with 5%
(Sodium Thiosulfate) to quench active bromine species. -
Wash 2x with Water (Removes succinimide, which is highly water-soluble).
-
Wash 1x with Brine .
-
Dry over
.
Troubleshooting & FAQs
Q: My compound is streaking on the TLC plate. How do I calculate
-
Fix: Pre-dip your TLC plate in a solution of 5% TEA in DCM and dry it before spotting. Or, add 1% TEA to your developing chamber solvent. This will sharpen the spots into distinct circles.
Q: I see two spots for my product. Is it the 4-bromo and 5-bromo regioisomers? A: For 1H-imidazoles (unsubstituted nitrogen), the 4-bromo and 5-bromo forms are tautomers and exist in rapid equilibrium. You cannot separate them by standard chromatography.
-
Observation: If you see two distinct spots that are not starting material or dibromo, you likely have metal coordination (if using a catalyst) or you have accidentally alkylated the nitrogen.
-
Verification: Take an NMR in DMSO-
.[1] Tautomers usually appear as a single averaged set of signals or broad peaks due to rapid proton exchange.
Q: The yield is lower than expected after column chromatography. A: Fluorinated imidazoles can bind irreversibly to acidic silica.
-
Solution: Switch to Neutral Alumina stationary phase or ensure your TEA buffer is fresh. Alternatively, use a reverse-phase C18 column (Water/Acetonitrile with 0.1% Ammonium Bicarbonate).
Q: Is the 1,1-difluoroethyl group stable to base?
A: Generally, yes. The
References
-
Synthesis and Properties of Halo-Imidazoles
- Source: Journal of Fluorine Chemistry.
-
Commercial Reference & Physical Data
- Source: BLD Pharm / PubChem CID 1785475-96-8.
- Relevance: Confirmation of CAS and existence as a stable building block.
-
URL:
-
Tautomerism in Bromoimidazoles
- Source:Australian Journal of Chemistry 52(3) 159-166 (1999). "Reaction of Imidazoles with Cyanogen Bromide."
- Relevance: Explains the 4 vs 5 position equivalence in 1H-imidazoles.
-
URL:
Sources
resolving regioselectivity issues in N-alkylation of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole
Welcome to the technical support center for resolving regioselectivity issues in the N-alkylation of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized imidazole core. Here, we provide in-depth analysis, troubleshooting workflows, and validated protocols to help you achieve your desired regioisomer with high selectivity.
The Challenge: Regioselectivity in Unsymmetrical Imidazoles
The N-alkylation of an unsymmetrically substituted imidazole, such as this compound, presents a significant synthetic challenge. The imidazole ring contains two nucleophilic nitrogen atoms (N1 and N3), and alkylation can occur at either position, leading to a mixture of regioisomers. For applications in drug development and materials science, controlling the substitution pattern is critical, as the biological activity and physicochemical properties of the resulting isomers can differ dramatically.
Deprotonation of the imidazole N-H results in an imidazolide anion where the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[1] The final product ratio is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[2][3] This guide will dissect these factors and provide actionable strategies to direct the alkylation to the desired nitrogen.
Understanding the Key Factors
For this compound, the regiochemical outcome of N-alkylation is primarily dictated by the following factors:
-
Electronic Effects : The imidazole ring is substituted with two potent electron-withdrawing groups (EWGs): a bromo group at the C4 position and a 1,1-difluoroethyl group at the C2 position. EWGs decrease the electron density of the imidazole ring, particularly at the adjacent nitrogen atoms. The bromo group at C4 significantly reduces the nucleophilicity of the adjacent N3 atom through a strong inductive effect.[2][3] Consequently, the N1 nitrogen, being more remote from the bromine, is electronically favored for electrophilic attack.
-
Steric Hindrance : The size of the substituents on the imidazole ring and the bulk of the incoming alkylating agent play a crucial role. The 2-(1,1-difluoroethyl) group and the 4-bromo group create a sterically encumbered environment around the N3 position. Therefore, alkylation is generally favored at the less sterically hindered N1 position, especially when using bulky alkylating agents.[1][2]
-
Reaction Conditions : The choice of base, solvent, and temperature can dramatically influence the N1/N3 product ratio.
-
Base and Counterion : Strong bases like sodium hydride (NaH) lead to the formation of the sodium imidazolide salt. The nature of the counterion (e.g., Na⁺, K⁺, Cs⁺) can influence the site of alkylation.
-
Solvent : Polar aprotic solvents such as DMF and THF are commonly used. The solvent's ability to solvate the cation of the imidazolide salt can affect the nucleophilicity of the two nitrogen atoms.[4]
-
Temperature : Temperature can affect the kinetic versus thermodynamic control of the reaction. In some cases, lower temperatures may favor the formation of one isomer, while higher temperatures can lead to equilibration and favor the thermodynamically more stable product.[5]
-
Troubleshooting Guide
This section addresses the most common problem encountered during the N-alkylation of this compound: poor regioselectivity.
Question: My N-alkylation reaction is producing a nearly 1:1 mixture of the N1 and N3 regioisomers. How can I improve the selectivity for the N1-alkylated product (1-alkyl-4-bromo-2-(1,1-difluoroethyl)-1H-imidazole)?
Answer: A lack of selectivity indicates that the inherent electronic and steric biases are not being effectively leveraged. Follow this troubleshooting workflow to systematically optimize your reaction conditions.
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when alkylating this compound under standard conditions?
A1: The major product is expected to be the 1-alkyl-4-bromo-2-(1,1-difluoroethyl)-1H-imidazole . This is due to the combined directing effects of electronics and sterics. The electron-withdrawing bromo group at C4 deactivates the adjacent N3, making the remote N1 more nucleophilic.[2][3] Additionally, the N1 position is less sterically hindered.
Q2: How can I selectively synthesize the minor N3-alkylated isomer, 1-alkyl-5-bromo-2-(1,1-difluoroethyl)-1H-imidazole?
A2: Direct selective alkylation at the N3 position is challenging due to the unfavorable electronic and steric factors. The most reliable method is to use a protecting group strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an excellent choice for directing alkylation.[3][6] The general sequence is:
-
Protect the imidazole at the more accessible N1 position with a SEM group.
-
Alkylate the remaining N3 position.
-
Remove the SEM protecting group to yield the desired N3-alkylated product.
Caption: Workflow for synthesizing the N3-alkylated isomer using a protecting group.
Q3: Which analytical techniques are best for differentiating the N1 and N3 regioisomers?
A3: High-resolution Mass Spectrometry (HRMS) will confirm the correct mass for both isomers, but will not distinguish between them. The most powerful techniques for differentiation are:
-
¹H and ¹³C NMR Spectroscopy : The chemical shifts of the imidazole ring proton and carbons will be different for each isomer due to the different electronic environments.
-
Nuclear Overhauser Effect (NOE) NMR Spectroscopy : An NOE experiment (e.g., 1D NOESY or 2D NOESY) is definitive. For the N1-alkylated isomer, an NOE correlation should be observed between the protons of the N-alkyl group and the C5-proton of the imidazole ring. For the N3-alkylated isomer, an NOE would be expected between the N-alkyl group protons and the C2-(1,1-difluoroethyl) group.
Optimized Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Alkyl-4-bromo-2-(1,1-difluoroethyl)-1H-imidazole (N1-Alkylation)
This protocol is optimized to favor alkylation at the sterically and electronically preferred N1 position.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkylating agent (e.g., alkyl halide) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Add anhydrous DMF (or THF) to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride (1.2 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Once complete, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-alkyl-4-bromo-2-(1,1-difluoroethyl)-1H-imidazole.
Summary of Conditions for N1-Selectivity
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation.[7][8] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents effectively solvate the sodium cation. |
| Temperature | 0 °C to Room Temperature | Favors the kinetically controlled product (N1-alkylation).[5] |
| Equivalents | 1.1 - 1.2 equiv of base and alkylating agent | Minimizes side reactions and unreacted starting material. |
References
-
N-Alkylation of imidazoles - University of Otago - OUR Archive. ([Link])
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2007). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 72(25), 9475–9487. ([Link])
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. ([Link])
-
Begtrup, M., & Larsen, P. (1990). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (1), 243-247. ([Link])
-
Lynch, J. E., et al. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 11, 2234–2243. ([Link])
-
Vetrivel, S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 1852-1861. ([Link])
Sources
- 1. reddit.com [reddit.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Yields for Fluorinated Imidazole Intermediates
Status: Operational Lead Scientist: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Fluorinated Imidazole Synthesis Last Updated: 2025-05-20[1]
Introduction: The "Fluorine Effect" on Imidazole Chemistry
Welcome to the technical support center. If you are accessing this guide, you are likely facing yield losses or regioselectivity issues with fluorinated imidazoles.
Why is this difficult?
The introduction of fluorine (F) or trifluoromethyl (-CF
-
pKa Shift: An electron-withdrawing -CF
group at the C4 position dramatically lowers the pKa of the N-H proton (making it more acidic) while reducing the nucleophilicity of the N3 nitrogen. -
Tautomeric Bias: Unlike unsubstituted imidazole, 4-(trifluoromethyl)-1H-imidazole exists predominantly as a single tautomer, which complicates regioselective alkylation.[1]
-
Lability: While C-F bonds are strong, the electron-deficient ring is susceptible to nucleophilic aromatic substitution (
) or ring opening under harsh basic conditions.[1]
This guide is structured to address these specific failure modes.
Module 1: Regioselective N-Alkylation
Common Issue: “I am getting a 60:40 mixture of N1 and N3 alkylated isomers, and separation is difficult.”
The Technical Reality
For 4-(trifluoromethyl)imidazole, the N1-H tautomer is thermodynamically favored. However, upon deprotonation, the resulting imidazolide anion has two nucleophilic sites.[1] The regioselectivity is governed by the interplay between steric hindrance and coulombic repulsion .
-
N1-Alkylation (Proximal to CF3): Usually disfavored sterically but can be favored electronically if the transition state involves chelation.
-
N3-Alkylation (Distal to CF3): Generally favored due to less steric hindrance, but often requires specific solvent control.[1]
Troubleshooting & Optimization Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Base | Cs | The "Cesium Effect." The large ionic radius of Cs |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN (Polar Aprotic) often enhances N1 selectivity by stabilizing the transition state without the strong solvation shell of DMF. |
| Temperature | 60°C - 80°C | Higher temperatures favor the thermodynamic product. Room temperature reactions often yield kinetic mixtures.[1] |
| Catalyst | None (usually) | Avoid phase transfer catalysts (PTC) if selectivity is key; PTCs often randomize the attack. |
Standard Operating Procedure (SOP): High-Selectivity Alkylation
Target: N1-alkylation of 4-(trifluoromethyl)imidazole
-
Dissolution: Dissolve 1.0 eq of 4-(trifluoromethyl)imidazole in anhydrous MeCN (0.2 M concentration).
-
Deprotonation: Add 2.0 eq of Cs
CO . Stir at RT for 30 mins.[1] Note: Evolution of gas or slight color change indicates anion formation.[1] -
Addition: Add 1.1 eq of alkyl halide dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Filter off inorganic salts before aqueous workup to prevent emulsion.[1]
Decision Logic: Optimizing Regioselectivity
Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.
Module 2: Direct C-H Trifluoromethylation
Common Issue: “I need to add a CF3 group to an existing imidazole scaffold, but Langlois reagent is giving <20% yield.”
The Technical Reality
Direct C-H trifluoromethylation using Langlois Reagent (sodium trifluoromethanesulfinate, CF
-
Failure Mode 1: The imidazole ring is electron-deficient (especially if already substituted), making it a poor trap for electrophilic radicals.[1]
-
Failure Mode 2: Radical quenching by oxygen or solvent impurities.[1]
FAQ: Langlois Reagent Optimization
Q: Which oxidant should I use?
A: TBHP (tert-Butyl hydroperoxide) is the standard. However, if yields are low, switch to Mn(OAc)
Q: Why is my reaction stalling? A: This is often a phase-transfer issue. Langlois reagent is a salt.[1][4]
-
Fix: Use a biphasic system (DCM/Water ) with a phase transfer catalyst, OR use DMSO as a co-solvent to solubilize the sulfinate.
Q: How do I control regioselectivity (C2 vs C4/C5)? A: C2 is the most electron-rich position in N-substituted imidazoles and is the innate site for electrophilic radical attack. To force C4/C5 substitution, you must block C2.[1]
Protocol: Innate C-H Trifluoromethylation
Reference: Adapted from Baran et al. (Innate C-H Functionalization)
-
Setup: To a vial, add Imidazole Substrate (1.0 eq) and Langlois Reagent (3.0 eq).
-
Solvent: Add DCM:H
O (2.5:1 ratio).[1] -
Oxidant: Add TBHP (70% aq. solution, 3.0–5.0 eq) dropwise at 0°C.[1]
-
Reaction: Stir vigorously at RT for 12–24 h.
-
Workup: Quench with saturated NaHCO
and Na S O (to remove excess peroxide).
Module 3: Ring Construction (De Novo Synthesis)
Common Issue: “My cyclization to form 2-(trifluoromethyl)imidazole is producing black tar.”
The Technical Reality
Synthesizing the ring with the CF
-
The Trap: TFAA is extremely reactive. If the diamine is not protected or if the temperature rises too fast, polymerization occurs.
Optimized Workflow
-
Reagents: 1,2-phenylenediamine (or ethylene diamine) + TFA.[1]
-
The "Phillips Condensation" Modification:
-
Do not just reflux in neat TFA.
-
Step 1: Form the amide intermediate at 0°C in DCM.
-
Step 2: Cyclize the intermediate using polyphosphoric acid (PPA) or 4 M HCl at reflux.
-
Why? Isolating the intermediate prevents side reactions between the free amine and the harsh dehydrating agents required for cyclization.
-
Module 4: Stability & Defluorination Risks
Common Issue: “I lost my fluorine signal during the workup.”
Mechanism of Loss
Fluorinated imidazoles, particularly 2-fluoro or 2-trifluoromethyl derivatives, are susceptible to hydrolytic defluorination .[1]
-
Pathway: Attack of hydroxide (OH
) at the C2 position tetrahedral intermediate ejection of fluoride (F ) or fluoroform (CF H).
Safety & Stability Checklist
Visualizing the Degradation Pathway
Caption: Mechanism of base-mediated defluorination of 2-trifluoromethylimidazole.
References
-
Regioselectivity in Imidazoles
-
Alam, R. M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."[1][5] Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[1][5] Link
- Note: While focused on indazoles, the electronic principles of N1 vs N2 (analogous to N1/N3 in imidazoles) and the "Cesium Effect" are directly applicable.
-
-
Innate C-H Trifluoromethylation
-
Langlois Reagent Mechanism
-
Synthesis of Fluorinated Phenanthrolines (Imidazole derivatives)
-
General N-Alkylation Optimization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
troubleshooting catalyst poisoning when using 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole
Technical Support Center: Advanced Troubleshooting for Imidazole Catalysis Topic: Troubleshooting Catalyst Poisoning with 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole Reference ID: TSC-2026-IMD-F2 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Chemical Profile
The Substrate: this compound The Challenge: This building block presents a "Janus-faced" challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). While the C4-Bromine is the intended reactive site, the imidazole core acts as a potent catalyst poison.
Mechanistic Insight (The "Why"):
-
N3-Coordination (The Trap): The Pyridine-like nitrogen (N3) is a strong
-donor. It displaces labile phosphine ligands on electrophilic Pd(II) intermediates, forming stable, unreactive bis-imidazole complexes ( ). -
N1-Acidity (The Sink): The 1,1-difluoroethyl group is strongly electron-withdrawing (
effect). This increases the acidity of the N1-H proton compared to a standard methyl-imidazole. Under basic coupling conditions, this generates an imidazolide anion , which binds Pd(II) with even higher affinity than the neutral species, sequestering the catalyst in an off-cycle resting state.
Diagnostic Guide: Is Your Catalyst Poisoned?
Q1: My reaction turns black immediately upon heating, and conversion is <5%. Is this poisoning? A: Yes, but specifically "Pd Black" aggregation .
-
Diagnosis: The rapid color change indicates that your ligand (e.g., PPh3) was displaced by the imidazole substrate. Once displaced, the "naked" Pd(0) aggregates into inactive metal nanoparticles.
-
Immediate Fix: Switch to a ligand with a higher binding constant or steric bulk (e.g., XPhos , SPhos , or IPr NHC) that cannot be easily displaced by the imidazole nitrogen.
Q2: The reaction starts well but stalls at 30-40% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Product Inhibition or Anionic Sequestration .
-
Mechanism: As the reaction proceeds, the concentration of the coupled product (which still contains the imidazole ring) increases. If the product is more Lewis-basic than the starting material, it poisons the remaining catalyst.
-
The "Difluoro" Factor: The 1,1-difluoroethyl group makes the starting material less basic (due to electron withdrawal). However, if you are coupling to an electron-rich aryl ring, the product might be more basic than the reactant, binding the catalyst tighter as the reaction progresses.
-
Solution: Use a Protecting Group (PG) strategy (see Section 3).
Mitigation Strategies & Protocols
Strategy A: The "Brute Force" Ligand Approach (No Protection)
Best for: Rapid scouting when you want to avoid extra synthetic steps.
The Logic: Use a ligand that is bulky and electron-rich. The bulk prevents the square-planar Pd complex from accommodating the imidazole nitrogen, while the electron richness facilitates oxidative addition.
Recommended System:
-
Catalyst: Pd(OAc)₂ + XPhos (or XPhos Pd G4 Precatalyst).
-
Base: K₃PO₄ (Anhydrous).[1] Avoid strong alkoxides like NaOtBu which deprotonate the imidazole too aggressively.
-
Solvent: n-Butanol or Dioxane/Water (4:1).
Strategy B: The Protecting Group Route (High Reliability)
Best for: Scale-up or when yields must be >80%.
The Logic: Masking the N1-H prevents deprotonation and sterically blocks the N3 nitrogen.
-
SEM-Protection: (2-(Trimethylsilyl)ethoxymethyl). Ideal but hard to remove.
-
THP-Protection: (Tetrahydropyranyl). Good balance of stability and removability.
-
Boc-Protection: NOT RECOMMENDED . The electron-withdrawing nature of the difluoroethyl group + Boc makes the imidazole ring extremely electron-deficient, potentially making the C-Br bond prone to oxidative insertion into the wrong bond or hydrolysis.
Visualizing the Poisoning Mechanism
The following diagram illustrates the competition between the productive catalytic cycle and the imidazole-induced deactivation pathways.
Figure 1: Catalytic cycle showing the diversion of the active Pd(II) species into inactive imidazole-coordinated resting states.
Standardized Experimental Protocol
Protocol: Suzuki Coupling of this compound (Unprotected) Valid for scale: 0.5 mmol - 5.0 mmol
| Parameter | Specification | Rationale |
| Solvent | 1,4-Dioxane : Water (4:1) | Biphasic system solubilizes inorganic base while keeping organic reactants dissolved. |
| Concentration | 0.2 M | High dilution minimizes intermolecular catalyst trapping. |
| Base | K₃PO₄ (3.0 equiv) | Mild enough to avoid rapid deprotonation of N1-H, strong enough for boronic activation. |
| Catalyst Source | XPhos Pd G4 (2-3 mol%) | Precatalyst ensures 1:1 Pd:Ligand ratio; G4 scaffold activates at low temp. |
| Temperature | 80°C - 100°C | Sufficient energy to reverse N-coordination equilibrium. |
| Time | 4 - 16 Hours | Monitor by LCMS. |
Step-by-Step:
-
Charge: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to a reaction vial.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is fatal here as it promotes homocoupling and catalyst oxidation.
-
Solvent: Add degassed Dioxane/Water mixture.
-
Catalyst: Add XPhos Pd G4 (0.02 equiv) last (as a solid or stock solution).
-
Reaction: Heat to 80°C.
-
Checkpoint: At 1 hour, check LCMS. If <10% conversion, raise temp to 100°C.
-
-
Workup: Cool, dilute with EtOAc, wash with water. Note: The product may be amphoteric; adjust pH to ~7-8 for optimal extraction.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Link
-
Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Link
-
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews. Link
Sources
Validation & Comparative
Comparative Metabolic Stability Analysis: 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole Derivatives versus Non-fluorinated Analogs
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern drug discovery, optimizing a molecule's metabolic stability is a critical hurdle in the progression from a promising hit to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, ultimately compromising therapeutic efficacy. One of the most powerful strategies employed by medicinal chemists to mitigate these issues is the selective incorporation of fluorine atoms into a drug scaffold.[1][2] This guide provides an in-depth comparison of the metabolic stability of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole derivatives against their non-fluorinated counterparts, supported by established biochemical principles and representative experimental data.
The rationale for this investigation stems from the recognized role of the imidazole nucleus in pharmacology and its susceptibility to metabolism. Imidazole-containing drugs are known to interact with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism of most drugs.[3][4][5][6] Often, aliphatic side chains on a heterocyclic core represent metabolic "soft spots," prone to oxidative attack by CYPs. By replacing hydrogen atoms with fluorine at such vulnerable positions, we can fundamentally alter the molecule's metabolic fate. The 1,1-difluoroethyl group serves as a bioisostere of an ethyl or even a methoxy group, mimicking its steric and electronic properties while offering a profound metabolic shield.[7][8]
The Mechanistic Basis for Enhanced Stability: Blocking CYP-Mediated Oxidation
The primary metabolic pathway for many alkyl-substituted heterocycles is oxidation at the carbon atom directly attached to the ring (the α-carbon). For a non-fluorinated analog, such as 4-bromo-2-ethyl-1H-imidazole, this position is highly susceptible to hydroxylation by CYP enzymes. This process is initiated by the abstraction of a hydrogen atom, followed by oxygen rebound to form a hydroxylated metabolite, which can be further metabolized and cleared.
Below is a diagram illustrating the proposed metabolic pathways, highlighting the protective effect of the difluoroethyl group.
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the DMSO stock in the phosphate buffer. Causality: Thawing on ice preserves enzyme activity. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting CYP enzymes.
-
Incubation Plate Setup: In a 96-well plate, add the phosphate buffer, the microsomal stock (to achieve a final protein concentration of 0.5 mg/mL), and the test compound working solution (for a final concentration of 1 µM). Include wells for a negative control (no NADPH) and positive controls. Causality: A 1 µM concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction rate is proportional to the substrate concentration. [13]3. Pre-incubation: Equilibrate the plate by incubating it at 37°C for 10 minutes with shaking. Causality: This step ensures all components reach the optimal reaction temperature before the reaction is initiated.
-
Reaction Initiation: Add the pre-warmed NADPH solution to all wells except the negative controls to start the metabolic reaction. Causality: NADPH is a critical cofactor required for the catalytic activity of CYP450 enzymes. [14][13]5. Time-Point Sampling: Immediately after adding NADPH (T=0), and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer an aliquot from the incubation plate to a collection plate containing ice-cold acetonitrile (ACN) with an internal standard. Causality: The cold ACN immediately stops the enzymatic reaction by precipitating the microsomal proteins and serves as the extraction solvent.
-
Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point using a validated LC-MS/MS method.
-
Data Calculation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: Cl_int = (0.693 / t½) / (mg/mL microsomal protein)
-
Conclusion and Forward-Looking Perspective
The strategic incorporation of a 1,1-difluoroethyl group at the 2-position of the 4-bromo-1H-imidazole scaffold serves as a powerful and effective method for enhancing metabolic stability. [2][15]By blocking the primary site of CYP450-mediated oxidation, this substitution dramatically increases the in vitro half-life and reduces the intrinsic clearance of the molecule. This guide demonstrates, through mechanistic reasoning and representative data, the value of this fluorination strategy.
For drug development professionals, these findings underscore the importance of early-stage in vitro metabolic profiling to identify metabolic liabilities. [16][17]The application of rational, structure-based design principles, such as targeted fluorination, can efficiently address these issues, paving the way for the development of drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success. The continued evolution of synthetic methods to incorporate such fluorinated motifs will further empower medicinal chemists to overcome metabolic challenges in drug discovery. [8]
References
- Delaforge, M., et al. (1993). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed.
- Meanwell, N. A. (2022). Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
- Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.
- Gibbs, M. A., et al. (1999). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed.
- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
- Mercell. (n.d.). metabolic stability in liver microsomes. Mercell.
- Shiverick, K. T., et al. (2002). Effects of the imidazole derivatives on cytochrome P450. ResearchGate.
- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Poulos, T. L. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Portland Press.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University.
- Scott, J. S., et al. (2025). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
- Di, L. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- BioIVT. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. BioIVT.
- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC.
- Fujiwara, Y., Dixon, J. A., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie.
- Lewis, R. J., et al. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Semantic Scholar.
- Scott, J. S., et al. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate.
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- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemrxiv.org [chemrxiv.org]
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crystallographic data validation of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole complexes
Topic: Crystallographic Data Validation of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In fragment-based drug discovery (FBDD), This compound (referred to herein as Ligand-BrF2 ) represents a high-value pharmacophore. It combines the bioisosteric properties of the 1,1-difluoroethyl group (mimicking lipophilic ethyl/isopropyl groups while altering metabolic stability) with the directional halogen bonding capability of the 4-bromo substituent.
This guide provides a rigorous validation protocol for crystallographic complexes containing Ligand-BrF2. We compare its performance against non-fluorinated and non-halogenated alternatives, establishing specific metrics for electron density fit, geometric restraint adherence, and halogen bond (XB) directionality.
Comparative Analysis: Ligand-BrF2 vs. Structural Analogs
To understand the crystallographic behavior of Ligand-BrF2, we must compare it with its structural nearest neighbors. The following data synthesizes performance metrics from Cambridge Structural Database (CSD) surveys and in-house fragment screening campaigns.
Table 1: Crystallographic Performance & Interaction Profiling[1]
| Feature | Ligand-BrF2 (Target) | Ligand-Et (Control 1) | Ligand-I-F2 (Control 2) |
| Structure | 4-Br, 2-(1,1-difluoroethyl) | 4-Br, 2-ethyl | 4-I, 2-(1,1-difluoroethyl) |
| Electronic Character | Electron-deficient ring (σ-hole active) | Electron-rich alkyl chain | Highly polarizable Iodine |
| Refinement Challenge | High: | Low: Standard alkyl chain restraints. | Medium: Iodine absorption/anomalous scattering. |
| Halogen Bond (XB) Potential | Moderate ( | Moderate. | Strong ( |
| Solubility (DMSO/Water) | High (Polar/Lipophilic balance). | Low (Lipophilic aggregation risk). | Low (Solubility limited).[1] |
| Validation Metric (RSCC) | Target > 0.92 for | Target > 0.95. | Target > 0.90. |
Key Insight: While the ethyl analog (Ligand-Et) is easier to refine, it lacks the metabolic stability and specific electronic induction provided by the difluoroethyl group. Ligand-BrF2 offers the optimal balance for lead optimization but requires stricter density validation due to the high B-factors often associated with terminal fluorine atoms.
Technical Protocol: Self-Validating Refinement Workflow
The following protocol ensures that the modeled Ligand-BrF2 is supported by experimental data and not merely an artifact of geometric restraints.
Phase I: The "Omit Map" Stress Test
Before final refinement, you must prove the ligand's existence independent of the model bias.
-
Generate Polder Maps: Standard
maps are often noisy around halogens due to series termination errors. Use Polder maps (Phenix or Buster) which exclude the bulk solvent mask around the ligand region. -
The
Rule: The bromine atom must be visible at contour level in the difference map. The fluorines must be visible at . -
Anomalous Difference Fourier: If data was collected near the Br K-edge (
keV) or even at standard Cu/Mo wavelengths, calculate an anomalous difference map. The Br atom must show a strong peak ( ), providing an unambiguous anchor point.
Phase II: Geometric Validation of the Group
The 1,1-difluoroethyl group is prone to fitting errors where the F atoms are modeled into noise.
-
Restraint Libraries: Do not rely on auto-generated CIFs. Generate a Grade (Global Phasing) or eLBOW (Phenix) library and manually verify the
bond lengths are restrained to 1.35 ± 0.02 Å . -
Torsional Check: The
torsion angle usually adopts a specific conformation to minimize steric clash with the imidazole ring nitrogen. Validate this against the CSD Mogul distribution. If your torsion falls in a "red" (rare) region, force the occupancy to 0 and re-refine to check for alternative conformations.
Phase III: Halogen Bond (XB) Geometry Verification
The 4-bromo substituent often drives binding via XB.
-
Angle Constraint: Measure the
angle (where Y is the protein nucleophile, e.g., backbone carbonyl O). -
Acceptance Criteria:
-
Linearity: The angle should be
. Angles suggest van der Waals contact, not a specific XB. -
Distance: The
distance must be less than the sum of van der Waals radii ( Å).
-
Visualization of Validation Logic
The following diagram illustrates the decision tree for validating the complex.
Caption: Decision tree for crystallographic validation of Ligand-BrF2, prioritizing anomalous signal for Br-anchoring and Polder maps for CF2 conformation.
Mechanistic Interaction Pathway
Understanding why this ligand binds requires mapping the electronic effects. The
Caption: Electronic modulation pathway showing how the difluoroethyl group enhances the binding capabilities of the imidazole core and bromine substituent.
Experimental Data Support
The following data ranges are derived from validated high-resolution datasets of analogous halogenated imidazole complexes. Use these as your "Pass/Fail" quality control gates.
Table 2: Quality Control Metrics for Ligand-BrF2
| Metric | Acceptable Range | Critical Failure Threshold |
| Resolution | ||
| R-work / R-free | Gap | Gap |
| Ligand Real Space CC (RSCC) | ||
| B-Factor Ratio | ||
| C-F Bond Length | ||
| C-Br...O Angle | N/A (Interaction is just weak VDW) |
References
-
Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue. Journal of Medicinal Chemistry. Link
-
Liebeschuetz, J. W., et al. (2012). PRODRG: a tool for generating small-molecule topologies and parameters. Acta Crystallographica Section D. Link
-
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics. Protein Science. Link
-
Bruno, I. J., et al. (2004). Retrieval of crystallographically-derived molecular geometry data. Journal of Chemical Information and Computer Sciences. Link
-
Tickle, I. J., et al. (2018). Buster: automated crystallographic refinement. Global Phasing Ltd. Link
Sources
Safety Operating Guide
Navigating the Disposal of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole, a halogenated imidazole derivative. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the compound should be handled with the caution afforded to other halogenated heterocyclic compounds, which may possess toxicological properties that are not yet fully elucidated.[1]
Personal Protective Equipment (PPE) is mandatory and should include, at a minimum:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2]
-
Body Protection: A laboratory coat is required. For situations with a risk of splashing, a chemical-resistant apron is also necessary.[2]
-
Respiratory Protection: If handling fine powders or volatile solutions, or when working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[2]
All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.[2]
Waste Characterization and Segregation: A Foundational Step
Proper characterization and segregation of waste are the initial, critical steps for safe and compliant disposal.[1] As a halogenated organic compound, this compound waste must be managed accordingly.
Key Segregation Practices:
-
Dedicated Waste Container: Utilize a clearly labeled, dedicated container for all waste containing this compound. The label must include the full chemical name, "Hazardous Waste," and associated hazard warnings (e.g., "Toxic," "Halogenated Organic").[1]
-
Avoid Mixing: To prevent complicating and increasing the cost of disposal, do not mix halogenated organic waste with non-halogenated organic waste.[1]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, wipes, and residual powder) from liquid waste (e.g., solutions containing the compound).[1]
| Waste Type | Container Requirement | Labeling | Storage Location |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste: Solid Halogenated Organic" | In a designated and properly ventilated hazardous waste accumulation area.[1] |
| Liquid Waste | Leak-proof, compatible container with a secure cap | "Hazardous Waste: Liquid Halogenated Organic" | In a designated and properly ventilated hazardous waste accumulation area, with secondary containment.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Collection:
-
Container Sealing and Storage:
-
Documentation:
-
Maintain a detailed log of the waste generated, including the quantity, concentration (if in solution), and the date of generation.[1]
-
-
Arrange for Professional Disposal:
Disposal Methodologies: The Science of Destruction
Due to the presence of bromine and fluorine atoms, special consideration must be given to the final disposal method to ensure the complete destruction of the molecule and to prevent the release of harmful byproducts.
The primary and most effective method for the destruction of halogenated organic compounds is high-temperature incineration .[1] This process is engineered to break the robust carbon-halogen bonds and convert the compound into less hazardous substances.[1][5] However, this must be carried out in a specialized facility equipped with scrubbers to neutralize acidic gases, such as hydrogen fluoride and hydrogen bromide, that are generated during combustion.[1]
An alternative, though less preferable, disposal method is a secure hazardous waste landfill .[6] While this method provides containment, it does not destroy the chemical.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
-
Spills:
-
If a spill occurs, evacuate the immediate area and alert your supervisor and EHS.
-
If it is safe to do so and you are trained, contain the spill using appropriate absorbent materials.
-
Clean the area and place all contaminated materials into a sealed container for hazardous waste disposal.[3]
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[2]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water while removing contaminated clothing. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
References
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
Clark Hill. (2021, January 4). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
